molecular formula C12H27NO B13648889 n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine

n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine

Cat. No.: B13648889
M. Wt: 201.35 g/mol
InChI Key: SCIYNRCMMPTCKN-UHFFFAOYSA-N
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Description

n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine is an organic compound with the molecular formula C12H27NO It is characterized by its unique structure, which includes an isobutyl group, a methoxy group, and two methyl groups attached to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2,4-dimethylpentan-1-amine with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine hydrochloride: The hydrochloride salt form of the compound.

    This compound acetate: The acetate ester form of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-methoxy-2,4-dimethyl-N-(2-methylpropyl)pentan-1-amine

InChI

InChI=1S/C12H27NO/c1-10(2)8-13-9-11(3)7-12(4,5)14-6/h10-11,13H,7-9H2,1-6H3

InChI Key

SCIYNRCMMPTCKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(C)CC(C)(C)OC

Origin of Product

United States

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